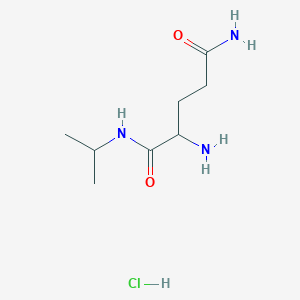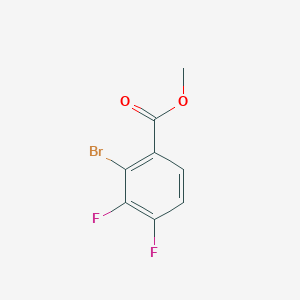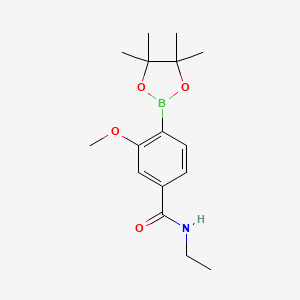![molecular formula C10H13BrFNO B1405808 3-{[(4-Bromo-3-fluorophenyl)methyl]amino}propan-1-ol CAS No. 1512456-41-5](/img/structure/B1405808.png)
3-{[(4-Bromo-3-fluorophenyl)methyl]amino}propan-1-ol
Descripción general
Descripción
3-{[(4-Bromo-3-fluorophenyl)methyl]amino}propan-1-ol (BFPMA) is an organic compound with a wide range of applications in scientific research. It is a colorless, water-soluble liquid with a low melting point, and is a derivative of propanol. BFPMA has been used in various fields such as organic synthesis, medicinal chemistry, and analytical chemistry. The compound can be used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a fluorescent probe for biochemical studies. Its low melting point and water solubility make it ideal for use in laboratories.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Antimicrobial Agents : 3-Amino-2-(4-bromo phenyl) propan-1-ol, a compound related to 3-{[(4-Bromo-3-fluorophenyl)methyl]amino}propan-1-ol, has been utilized in the synthesis of compounds with potential antimicrobial activity. This involves a series of reactions including reduction, reaction with tert butyloxy anhydride, and cyclization, leading to the production of azetidine derivatives characterized for their antimicrobial properties (Doraswamy & Ramana, 2013).
Cyclisation to Produce Chromans : 3-(o-Fluorophenyl)propan-1-ol, a compound structurally similar to 3-{[(4-Bromo-3-fluorophenyl)methyl]amino}propan-1-ol, can be cyclised to chroman. This cyclisation can occur through chromium tricarbonyl complexes or by the action of the (η6-benzene)(η5-ethyltetramethylcyclopentadienyl)rhodium(III) cation (Houghton, Voyle, & Price, 1980).
Synthesis and Resolution in Asymmetric Synthesis : The compound has been used in the synthesis and resolution of certain 2-(α-hydroxy)aryl acrylate esters. This involves the utilization of diastereoisomers and enantiomers, which are key in asymmetric synthesis processes (Drewes et al., 1992).
Cardioselectivity of Beta-Adrenoceptor Blocking Agents : Related compounds, like 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, have been synthesized and studied for their affinity to beta-adrenoceptors, indicating potential applications in the development of cardioselective beta-adrenoceptor blocking agents (Rzeszotarski et al., 1979).
Enzymatic Resolution in Asymmetric Synthesis : The enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives through acylation processes has been studied. This is significant in the production of certain pharmaceutical compounds, demonstrating the compound's role in the field of asymmetric synthesis (Torre, Gotor‐Fernández, & Gotor, 2006).
Synthesis of Antimicrobial Compounds : Novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones, structurally related to the compound , have been synthesized and characterized for their antimicrobial activity (Nagamani et al., 2018).
Propiedades
IUPAC Name |
3-[(4-bromo-3-fluorophenyl)methylamino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFNO/c11-9-3-2-8(6-10(9)12)7-13-4-1-5-14/h2-3,6,13-14H,1,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFRCPUDDIJFLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNCCCO)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4-Bromo-3-fluorophenyl)methyl]amino}propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1405726.png)
![2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1405728.png)
![2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1405729.png)

![[(1-Butylpyrrolidin-3-yl)methyl]amine dihydrochloride](/img/structure/B1405732.png)

![[1-(Azepan-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405735.png)
![Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B1405736.png)

![(1Z)-2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B1405739.png)

![4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine hydrochloride](/img/structure/B1405745.png)

